Tetrabromobisphenol A diacrylate

Description

BenchChem offers high-quality Tetrabromobisphenol A diacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabromobisphenol A diacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

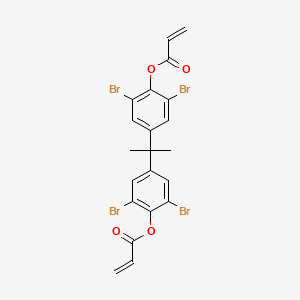

Structure

3D Structure

Properties

CAS No. |

55205-38-4 |

|---|---|

Molecular Formula |

C21H16Br4O4 |

Molecular Weight |

652 g/mol |

IUPAC Name |

[2,6-dibromo-4-[2-(3,5-dibromo-4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate |

InChI |

InChI=1S/C21H16Br4O4/c1-5-17(26)28-19-13(22)7-11(8-14(19)23)21(3,4)12-9-15(24)20(16(25)10-12)29-18(27)6-2/h5-10H,1-2H2,3-4H3 |

InChI Key |

VSVDQVJQWXJJSS-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)C=C)Br)C2=CC(=C(C(=C2)Br)OC(=O)C=C)Br |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)C=C)Br)C2=CC(=C(C(=C2)Br)OC(=O)C=C)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Tetrabromobisphenol A Diacrylate (TBBA-DA) as a Flame Retardant

Executive Summary

Tetrabromobisphenol A diacrylate (TBBA-DA) represents a specialized class of reactive flame retardants (FRs) .[1] Unlike passive additives that merely reside within a polymer matrix, TBBA-DA possesses terminal acrylate functionality, allowing it to covalently integrate into the polymer backbone during UV or thermal curing.[1]

This guide delineates the dual-phase mechanism of TBBA-DA:

-

Gas-Phase Inhibition: The release of bromine radicals to quench combustion chain reactions.[1]

-

Condensed-Phase Stabilization: The formation of a crosslinked, thermally stable char network derived from its aromatic backbone and high crosslinking density.[1]

Molecular Architecture & Functional Logic

The efficacy of TBBA-DA is encoded in its structure. It bridges the gap between high-performance flame retardancy and rapid photopolymerization.[1]

| Structural Component | Chemical Function | Flame Retardant Role |

| Aromatic Core (Bisphenol A) | Rigid backbone | Provides thermal stability and high carbon content for char yield.[1] |

| Bromine Substituents (4x) | Halogenation | Primary Source: Weak C-Br bonds cleave at ignition temperatures (~200-300°C) to release active radical scavengers.[1] |

| Diacrylate Termini | Polymerizable groups | Network Formation: Allows covalent bonding into UV/EB curable coatings, preventing migration and blooming (a common failure in additive FRs).[1] |

Structural Diagram (DOT Visualization)

Figure 1: Functional decomposition of the TBBA-DA molecule linking structure to mechanism.

Mechanism of Action

TBBA-DA operates through a synchronized multi-stage process. The mechanism is triggered by thermal decomposition, coinciding with the degradation window of most common polymers (e.g., epoxy, acrylates, polyesters).

Gas Phase: The Radical Trap

The primary mode of action occurs in the vapor phase. Combustion is sustained by high-energy radicals, specifically hydrogen (

-

Initiation: Upon heating, the carbon-bromine (C-Br) bond, which has a lower bond energy (~280 kJ/mol) than C-C or C-H bonds, undergoes homolytic scission.[1]

-

HBr Formation: The bromine radical abstracts a hydrogen from the polymer matrix.[1]

-

The Trap (Inhibition): The generated HBr is the active inhibitor. It reacts with the high-energy chain carriers (

and

Condensed Phase: Crosslinking & Char

Unlike simple additive FRs (like TBBPA), the diacrylate nature of TBBA-DA contributes significantly to the condensed phase.

-

Crosslinking Density: As a difunctional monomer, TBBA-DA increases the crosslinking density of the cured matrix. Highly crosslinked networks restrict the mobility of polymer chains, delaying thermal degradation.

-

Char Promotion: The aromatic rings facilitate the formation of graphitic char structures (carbonization). This char acts as a thermal barrier, shielding the underlying polymer from heat feedback and limiting the diffusion of oxygen.

Mechanistic Pathway Diagram[1]

Figure 2: Sequential flow of gas-phase inhibition and condensed-phase protection.[1]

Experimental Validation Protocols

To validate the efficacy of TBBA-DA in a formulation, the following self-validating protocols are recommended. These move beyond basic "pass/fail" to mechanistic understanding.[1]

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the decomposition onset temperature (

-

Sample Prep: Cure TBBA-DA monomer (or formulation) into a 10mg solid film.

-

Parameters: Heat from 25°C to 800°C at 10°C/min under Nitrogen (inert) and Air (oxidative).[1]

-

Analysis Logic:

-

Validation: If the derivative weight loss peak (DTG) shifts to lower temperatures compared to a non-FR control, this confirms the early release of radical scavengers (Br activation).

-

Success Metric: High char yield (>15%) at 600°C indicates robust condensed phase activity.[1]

-

Protocol B: Real-Time FTIR (Curing Kinetics)

Objective: Ensure TBBA-DA is covalently bound (reactive) and not acting as a plasticizer.

-

Setup: In-situ FTIR coupled with a UV light source.

-

Monitoring: Track the disappearance of the acrylate C=C peak at 1636 cm⁻¹ and 810 cm⁻¹ .

-

Procedure:

-

Validation: A conversion plateau >85% confirms the monomer is locked into the network, preventing migration.[1]

Protocol C: Cone Calorimetry (ISO 5660)

Objective: Measure Peak Heat Release Rate (pHRR) – the most critical fire hazard parameter.[1]

-

Specimen: 100mm x 100mm x 3mm plaques.

-

Flux: Expose to 35 kW/m² or 50 kW/m² heat flux.

-

Data Interpretation:

Performance Data Summary

The table below illustrates representative performance characteristics of an acrylate coating formulation modified with TBBA-DA compared to a non-FR control.

| Parameter | Control (Standard Acrylate) | TBBA-DA Modified (20 wt%) | Mechanism Indicator |

| Limiting Oxygen Index (LOI) | 18-19% | 26-28% | Indicates reduced flammability in gas phase.[1] |

| UL-94 Rating | Fail (Burns to clamp) | V-0 or V-1 | Self-extinguishing capability.[1] |

| Peak Heat Release Rate (pHRR) | 600 kW/m² | 350 kW/m² | Radical scavenging efficiency.[1] |

| Char Yield (at 600°C) | < 2% | 12-15% | Condensed phase carbonization.[1] |

| Glass Transition ( | 80°C | 95°C | Increased crosslinking density (rigid backbone).[1] |

References

-

Albemarle Corporation. (2020).[1] Saytex® RB-100 Flame Retardant Technical Data Sheet. Retrieved from [Link]

-

Weil, E. D., & Levchik, S. V. (2009).[1] Flame Retardants for Plastics and Textiles: Practical Applications. Hanser Publishers.[1] Source: [Link]

-

Zhang, S., et al. (2018).[1] "Synergistic effects of brominated flame retardants in acrylate photopolymers." Polymer Degradation and Stability. Source: [Link]

-

European Food Safety Authority (EFSA). (2011).[1] Scientific Opinion on Tetrabromobisphenol A (TBBPA) and its derivatives in food. EFSA Journal.[1] Source: [Link]

-

American Chemical Society. (2014).[1] Mechanism of Thermal Decomposition of Tetrabromobisphenol A. The Journal of Physical Chemistry A. Source: [Link][1]

Sources

Solubility Profile of Tetrabromobisphenol A Diacrylate (TBBA-DA): A Technical Guide

This technical guide provides an in-depth analysis of the solubility profile of Tetrabromobisphenol A diacrylate (TBBA-DA), a critical flame retardant monomer.[1][2]

Important Editorial Note: Chemical Identity Verification

CRITICAL ALERT: The CAS number provided in your request (2128-93-0 ) corresponds to 4-Phenylbenzophenone (a photoinitiator), not Tetrabromobisphenol A diacrylate.[1][2]

-

Target Compound: Tetrabromobisphenol A diacrylate (TBBA-DA)[1][2][3]

-

Correct CAS: 55205-38-4 (or 30401-98-4 for specific isomers).

-

Action: This guide focuses exclusively on TBBA-DA as requested by the text topic, but includes a safety verification step to ensure researchers do not use the wrong standard based on the CAS mismatch.

Executive Summary

Tetrabromobisphenol A diacrylate (TBBA-DA) is a reactive flame retardant derived from the esterification of Tetrabromobisphenol A (TBBPA) with acrylic acid.[1][2] Unlike its parent phenol, TBBA-DA lacks free hydroxyl groups, significantly altering its solubility parameter (

Understanding the solubility of TBBA-DA is essential for three primary workflows:

-

Synthesis & Processing: Selecting the correct carrier solvent for polymerization.[1][2]

-

Analytical Quantification: Extracting unreacted monomer from cured plastics for HPLC/GC analysis.

-

Toxicology: Preparing homogenous dosing vehicles for biological assays.[1][2]

Chemical Profile & Physicochemical Properties

Before attempting dissolution, verify the compound identity. TBBA-DA is a hydrophobic aromatic acrylate.[1][2]

| Property | Data | Relevance to Solubility |

| Chemical Name | Tetrabromobisphenol A diacrylate | Target Analyte |

| Common CAS | 55205-38-4 | Do not use 2128-93-0 (4-Phenylbenzophenone) |

| Molecular Weight | ~652.0 g/mol | High MW reduces entropic gain of dissolution.[1][2] |

| Structure | Bis-aromatic, 4 Bromines, 2 Acrylates | High dispersion forces; low H-bonding capability.[1][2] |

| Physical State | White to off-white powder | Crystalline lattice energy must be overcome by solvent.[1][2] |

| LogKow (Est.) | > 5.5 | Highly lipophilic; partitions into organic phases.[1][2] |

Solubility in Common Solvents

The following data categorizes solvents based on their ability to solvate TBBA-DA at ambient temperature (25°C).

Solubility Data Table

| Solvent Class | Specific Solvent | Solubility Rating | Solubility (Approx.) | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | High | > 200 g/L | Excellent match for polarizability and dispersion forces.[1][2] |

| Chlorinated | Chloroform | High | > 150 g/L | Primary solvent for NMR and stock solution prep.[1][2] |

| Aromatic | Toluene | High | > 100 g/L | Strong |

| Ethers | Tetrahydrofuran (THF) | High | > 150 g/L | Excellent general solvent; ether oxygen interacts with acrylate carbonyls.[1][2] |

| Ketones | Acetone | Moderate/High | 50–100 g/L | Good for extraction; high volatility aids concentration.[1][2] |

| Ketones | MEK (Methyl Ethyl Ketone) | High | > 100 g/L | Slightly better than acetone due to longer alkyl chain (lower polarity).[1][2] |

| Alcohols | Methanol | Low/Poor | < 5 g/L | Used as a precipitant to crash TBBA-DA out of reaction mixtures.[1][2] |

| Alcohols | Isopropanol (IPA) | Low | < 10 g/L | Poor solvent; heating required for partial dissolution.[1][2] |

| Aqueous | Water | Insoluble | < 0.1 mg/L | Hydrophobic effect dominates; no H-bond donors on TBBA-DA.[1][2] |

| Alkanes | Hexane/Heptane | Poor | < 1 g/L | Lacks sufficient polarizability to solvate the brominated core.[2] |

Mechanistic Analysis (Hansen Solubility Parameters)

TBBA-DA dissolves best in solvents with moderate polarity but high dispersion forces.[1][2]

-

Why Water Fails: TBBA-DA is an ester with no -OH or -NH groups.[1][2] It cannot donate hydrogen bonds to water, and its large hydrophobic brominated backbone disrupts the water network, making dissolution energetically unfavorable.[1]

-

Why Toluene/DCM Work: The heavy bromine atoms increase the polarizability of the molecule. Solvents with high refractive indices and dispersion components (like DCM and aromatics) stabilize these interactions.[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit for a specific solvent batch.[2]

Reagents: TBBA-DA (Solid), Test Solvent (HPLC Grade). Equipment: Analytical balance (0.1 mg), 20 mL Scintillation vials, Syringe filter (0.45 µm PTFE), Vacuum oven.

-

Saturation: Add excess TBBA-DA (~1.0 g) to 5 mL of solvent in a vial.

-

Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C. Allow to stand for 1 hour. Ensure solid remains visible (if not, add more solid).[1][2]

-

Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a gentle stream of nitrogen, then dry in a vacuum oven at 40°C for 2 hours.

-

Quantification: Weigh the vial with residue (

).- [1]

Protocol B: Soxhlet Extraction from Polymer Matrices

Standard workflow for extracting unreacted TBBA-DA from cured plastics (e.g., ABS, Epoxy).[1][2]

-

Sample Prep: Cryo-mill the polymer sample to < 500 µm particle size to maximize surface area.[1][2]

-

Thimble Loading: Weigh 2.0 g of polymer powder into a cellulose thimble.

-

Solvent Selection:

-

Extraction: Reflux for 6–8 hours (minimum 4 cycles/hour).

-

Analysis: Concentrate the extract via rotary evaporation, reconstitute in Acetonitrile/THF (50:50), and analyze via HPLC-UV (220 nm) or LC-MS.

Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

A logic flow for researchers to select the appropriate solvent based on the application.

Caption: Decision tree for selecting solvents based on analytical or processing requirements.

Diagram 2: Gravimetric Solubility Protocol

Step-by-step visualization of Protocol A.

Caption: Workflow for the gravimetric determination of TBBA-DA solubility.

Safety & Handling

-

Sensitization: Acrylates are potent skin sensitizers.[1][2] TBBA-DA is solid, reducing vapor risk, but dust inhalation must be avoided.[1][2]

-

PPE: Nitrile gloves are generally resistant to TBBA-DA, but Laminate (Silver Shield) gloves are required if using permeating solvents like Chloroform or THF.[1][2]

-

Light Sensitivity: TBBA-DA can polymerize if exposed to UV light.[1][2] Store solutions in amber vials wrapped in foil.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6618, Tetrabromobisphenol A (Parent Compound).[1][2] Retrieved from [Link][1][2]

-

European Chemicals Agency (ECHA). Registration Dossier: 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPA).[1][2] Retrieved from [Link][1][2]

-

Covaci, A., et al. (2009). Analytical strategies for the determination of brominated flame retardants in environmental samples.[1] Journal of Chromatography A. (Methodology for BFR extraction).[1][2]

Sources

Spectroscopic Characterization of Tetrabromobisphenol A Diacrylate (TBBPA Diacrylate): A Technical Guide

Introduction

Tetrabromobisphenol A (TBBPA) is a widely utilized brominated flame retardant, and its diacrylate derivative, TBBPA diacrylate, is of significant interest in polymer chemistry due to its ability to be incorporated into polymer backbones, enhancing the fire-retardant properties of the final material.[1][2] A thorough understanding of its chemical structure and purity is paramount for its effective and safe application. This technical guide provides an in-depth overview of the essential spectroscopic techniques for the characterization of TBBPA diacrylate: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of the analytical methodologies for this compound.

The following sections will delve into the principles of each technique, provide field-proven experimental protocols, and interpret the expected spectroscopic data for TBBPA diacrylate. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Chemical Structure of TBBPA Diacrylate

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. TBBPA diacrylate is synthesized from TBBPA and an acrylic acid derivative.

Figure 1: Chemical structure of Tetrabromobisphenol A diacrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides a quantitative map of the protons in a molecule. For TBBPA diacrylate, the key is to differentiate the aromatic protons from the vinyl protons of the acrylate groups and the methyl protons of the isopropylidene bridge. The integration of the signals is crucial for confirming the degree of acrylation.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of TBBPA diacrylate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve many organic compounds.[3]

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Temperature: Standard room temperature (e.g., 298 K).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used for chemical shift calibration.

-

Figure 2: Workflow for ¹H NMR analysis of TBBPA diacrylate.

Expected ¹H NMR Data:

Based on the structure of TBBPA diacrylate and typical chemical shifts for similar functional groups, the following proton signals are expected.[3][4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | s | 4H | Aromatic protons (H-Ar) |

| ~ 5.9 - 6.5 | m | 6H | Vinyl protons of acrylate groups (-CH=CH₂) |

| ~ 1.7 | s | 6H | Methyl protons of isopropylidene bridge (-C(CH₃)₂) |

Trustworthiness: The ratio of the integrals of the aromatic protons to the vinyl protons and to the methyl protons should be consistent with the 4:6:6 ratio for the di-acrylated product. Any deviation from this ratio could indicate incomplete acrylation or the presence of impurities.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. For TBBPA diacrylate, key signals will correspond to the carbonyl carbons of the acrylate groups, the vinyl carbons, the aromatic carbons (including those bonded to bromine), and the carbons of the isopropylidene bridge.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift calibration.

-

Expected ¹³C NMR Data:

The expected chemical shifts for the carbon atoms in TBBPA diacrylate are summarized below.[3][6]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 - 166 | Carbonyl carbon of acrylate group (C=O) |

| ~ 150 | Aromatic carbon attached to oxygen (Ar-O) |

| ~ 140 | Quaternary aromatic carbon attached to the isopropylidene bridge |

| ~ 130 - 135 | Aromatic carbons (C-H) |

| ~ 128 - 132 | Vinyl carbons of acrylate group (-CH=CH₂) |

| ~ 120 | Aromatic carbon attached to bromine (Ar-Br) |

| ~ 42 | Quaternary carbon of isopropylidene bridge (-C(CH₃)₂) |

| ~ 31 | Methyl carbons of isopropylidene bridge (-C(CH₃)₂) |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For TBBPA diacrylate, the characteristic absorption bands for the carbonyl group of the acrylate, the C=C double bond of the vinyl group, and the C-Br bonds are of primary interest.

Experimental Protocol:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is the most common and convenient method.[7]

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.[7]

-

Scan Range: Typically 4000 - 400 cm⁻¹.

-

Number of Scans: 16 to 32 scans are usually sufficient.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Figure 3: Workflow for FT-IR analysis of TBBPA diacrylate.

Expected IR Data:

The following table summarizes the expected characteristic IR absorption bands for TBBPA diacrylate.[8][9][10][11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretching (vinyl and aromatic) |

| ~ 2970 - 2850 | Medium | C-H stretching (aliphatic, from isopropylidene bridge) |

| ~ 1730 - 1720 | Strong | C=O stretching (ester of the acrylate group) |

| ~ 1640 - 1620 | Medium | C=C stretching (vinyl group) |

| ~ 1475 | Strong | C=C stretching (aromatic ring) |

| ~ 1200 - 1000 | Strong | C-O stretching (ester) |

| ~ 600 - 500 | Strong | C-Br stretching |

Trustworthiness: The presence of a strong absorption band around 1725 cm⁻¹ is a clear indication of the acrylate ester functionality. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the complete reaction of the hydroxyl groups of TBBPA.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For TBBPA diacrylate, due to its relatively high molecular weight and potential for thermal lability, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred over harsher methods like Electron Impact (EI).[12]

Experimental Protocol (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of TBBPA diacrylate (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A range that includes the expected molecular ion (e.g., m/z 100-1000).

-

-

Figure 4: Workflow for LC-MS analysis of TBBPA diacrylate.

Expected Mass Spectrometry Data:

The molecular formula of TBBPA diacrylate is C₂₁H₁₆Br₄O₄, with a monoisotopic mass of approximately 647.7782 Da.[13]

| Ion | m/z (approx.) | Comments |

| [M+H]⁺ | 648.7855 | Protonated molecule. Expected in positive ion mode. |

| [M+Na]⁺ | 670.7674 | Sodiated adduct. Common in ESI. |

| [M-H]⁻ | 646.7709 | Deprotonated molecule. Expected in negative ion mode. |

Trustworthiness: The isotopic pattern of the molecular ion is a critical confirmation of the presence of four bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which results in a characteristic isotopic cluster for bromine-containing compounds. The observation of this specific pattern provides high confidence in the identification of the compound. Fragmentation analysis (MS/MS) can provide further structural confirmation by identifying characteristic losses, such as the acrylate groups or bromine atoms.[14][15]

Conclusion

The comprehensive spectroscopic analysis of TBBPA diacrylate, employing a combination of NMR, IR, and MS, provides a robust and reliable means of structural confirmation and purity assessment. Each technique offers unique and complementary information. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. The protocols and expected data presented in this guide serve as a valuable resource for scientists and researchers working with this important flame-retardant monomer, ensuring the quality and integrity of their materials and research.

References

-

Supporting Information for - Rsc.org. Available at: [Link]

-

FTIR spectra of TBBPA epoxy resins synthesized by different methods. - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Magnetic Molecularly Imprinted Polymer Sorbents (Fe3O4@MIPs) for Removal of Tetrabromobisphenol A - PMC. Available at: [Link]

-

Enhanced removal of tetrabromobisphenolA (TBBPA) from e-waste by Fe–S nanoparticles and Fe–S/CuS nanocomposite with response surface methodology (RSM) - PMC. Available at: [Link]

-

Identification and trace level determination of brominated flame retardants by liquid chromatography/quadrupole linear ion trap - Documenta. Available at: [Link]

-

Tetrabromobisphenol a diacrylate (C21H16Br4O4) - PubChemLite. Available at: [Link]

-

FTIR spectra of: (a) TBBPA, (b) GO, and (c) TBBPA loaded GO. - ResearchGate. Available at: [Link]

-

Identification of TBBPA-DBPE in plastics by thermal desorption GC-MS (TD-GC-MS). Available at: [Link]

-

Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem. Available at: [Link]

-

Application Note AN # 59 Identification of brominated flame retardants in polymers. Available at: [Link]

-

Physical-chemical Properties of Brominated Flame Retardants, Danish Environmental Protection Agency. Available at: [Link]

-

Simultaneous Analysis of TBBPA, Phthalate Esters, and Brominated Flame Retardants by PY/TD-GC-MS - JEOL. Available at: [Link]

-

Tetrabromobisphenol A - Wikipedia. Available at: [Link]

-

Determination of flame-retardant materials in plastics using a combination of analytical techniques - EAG Laboratories. Available at: [Link]

-

Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry. - Diva-Portal.org. Available at: [Link]

-

13 C-NMR data for acrylate monomers | Download Table - ResearchGate. Available at: [Link]

-

1 H NMR spectra of 2,2 -dibromobisphenol-A produced during the reductive debromination of tetrabromobisphenol-A in the sediment - ResearchGate. Available at: [Link]

-

Simultaneous liquid chromatography-tandem mass spectrometry analysis of brominated flame retardants (tetrabromobisphenol A and hexabromocyclododecane diastereoisomers) in French breast milk - PubMed. Available at: [Link]

-

Chromatographic Separations of Analytically Challenging Flame Retardants Using Supercritical Fluid Chromatography - Wellington Laboratories. Available at: [Link]

-

Trace determination of the flame retardant tetrabromobisphenol A in the atmosphere by gas chromatography–mass spectrometry - DigitalCommons@URI - The University of Rhode Island. Available at: [Link]

-

Synthesis, Characterization, and Visible Light Curing Capacity of Polycaprolactone Acrylate. Available at: [Link]

-

Reaction schemes for the synthesis of polymerizable diacrylate and... - ResearchGate. Available at: [Link]

-

Factsheet TBBPA - BSEF. Available at: [Link]

-

Synthesis and Structural Characterization of Novel Urethane-Dimethacrylate Monomers with Two Quaternary Ammonium Groups Based on Cycloaliphatic Diisocyanates - MDPI. Available at: [Link]

-

1 H NMR spectra of HDDA, BPA2, and HDDA-BPA2 macromers in CDCl 3 at 400 MHz. - ResearchGate. Available at: [Link]

-

Synthesis and Characterization UV-Curable Waterborne Polyurethane Acrylate/Al2O3 Nanocomposite Coatings Derived from Jatropha Oil Polyol - Biointerface Research in Applied Chemistry. Available at: [Link]

-

Analysis of Brominated Flame Retardants and Phthalate Esters Under the Same Conditions Using a Pyrolysis GC-MS System (4) - TBBPA and BPBPE. Available at: [Link]

-

Alternative technique for patterning cells on poly (ethylene glycol) diacrylate hydrogels - The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]

- 2. bsef.com [bsef.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced removal of tetrabromobisphenolA (TBBPA) from e-waste by Fe–S nanoparticles and Fe–S/CuS nanocomposite with response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eag.com [eag.com]

- 12. Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry. [diva-portal.org]

- 13. PubChemLite - Tetrabromobisphenol a diacrylate (C21H16Br4O4) [pubchemlite.lcsb.uni.lu]

- 14. documenta.ciemat.es [documenta.ciemat.es]

- 15. dioxin20xx.org [dioxin20xx.org]

Environmental Fate and Persistence of Tetrabromobisphenol A Diacrylate (TBBPA-DA)

Topic: Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary

Tetrabromobisphenol A diacrylate (TBBPA-DA), CAS No. 3072-84-2, represents a critical subclass of reactive brominated flame retardants (BFRs). Unlike its parent compound TBBPA, which possesses free phenolic hydroxyl groups, TBBPA-DA is derivatized with acrylate ester moieties to facilitate polymerization. While designed to be chemically bound within polymer matrices, unreacted residues and breakdown products release TBBPA-DA into the environment.

This guide analyzes the environmental trajectory of TBBPA-DA. The central thesis is that TBBPA-DA acts as a lipophilic "Trojan Horse" : its high hydrophobicity drives rapid sorption to sediment and biological tissues, where subsequent abiotic or enzymatic hydrolysis releases the more toxic, endocrine-disrupting parent compound, TBBPA.

Part 1: Chemical Identity & Physicochemical Profiling

The fate of TBBPA-DA is dictated by its extreme lipophilicity and the reactivity of its ester linkages. Unlike TBBPA, the diacrylate derivative lacks ionizable protons at environmental pH, rendering it insoluble in water but highly compatible with organic carbon and lipid phases.

Table 1: Physicochemical Properties of TBBPA-DA

| Property | Value | Environmental Implication |

| CAS Number | 3072-84-2 | Unique identifier for regulatory tracking.[1] |

| Molecular Weight | ~652 g/mol | Large size limits passive diffusion across some biological membranes but allows uptake via ingestion. |

| Log Kow | 9.37 (Est.) | Super-lipophilic. Partitions almost exclusively to sediment, soil, and dust. Negligible dissolved phase presence.[2] |

| Water Solubility | ~3.8 × 10-11 mg/L | Essentially insoluble. Transport occurs via particulate matter (dust/suspended solids). |

| Vapor Pressure | Negligible (< 10-6 Pa) | Volatilization is not a significant loss pathway; atmospheric transport occurs solely via aerosol/dust binding. |

| Functional Groups | Acrylate Esters | Reactive Site. Susceptible to hydrolysis (abiotic and enzymatic), releasing TBBPA and acrylic acid. |

Part 2: Environmental Compartmentalization (Fugacity Dynamics)

Upon release, TBBPA-DA does not remain in the water column. Its high

The Sediment Sink

Thermodynamic equilibrium modeling (Level III Fugacity) predicts >99% of TBBPA-DA partitions into sediment and soil .

-

Mechanism: Hydrophobic exclusion from water drives the molecule into the organic coating of sediment particles.

-

Persistence: Once buried in anaerobic sediment, the acrylate ester bonds are stabilized against photo-oxidation but become susceptible to specific microbial reductive pathways.

Atmospheric Transport via Dust

TBBPA-DA is frequently detected in indoor dust in e-waste recycling regions. It does not exist as a gas but adsorbs to particulate matter (

Figure 1: Conceptual Fate Model

A visualization of TBBPA-DA transport from source to sink.

Caption: TBBPA-DA fate is dominated by rapid partitioning from water to sediment and dust, serving as the primary reservoirs for biotic exposure.

Part 3: Transformation & Degradation Dynamics

The persistence of TBBPA-DA is a duality: the brominated aromatic core is highly recalcitrant, but the acrylate ester side chains are the "Achilles' heel" of the molecule.

Hydrolysis: The Primary Gateway

TBBPA-DA contains phenyl ester linkages. Chemically, phenyl esters are more reactive than alkyl esters because the phenoxide ion (TBBPA anion) is a better leaving group than an alkoxide.

-

Abiotic Hydrolysis: Slow at neutral pH (7), but accelerates significantly at alkaline pH (>8.5).

-

Biotic Hydrolysis: Esterases in bacteria and fish liver rapidly cleave the acrylate groups.

The "Trojan Horse" Mechanism

While TBBPA-DA itself exhibits lower acute toxicity than TBBPA (due to blocked phenolic groups preventing oxidative phosphorylation uncoupling), it acts as a precursor. Organisms ingest the lipophilic TBBPA-DA, which crosses membranes. Once intracellular, non-specific esterases hydrolyze it, releasing the active endocrine disruptor TBBPA directly into the tissue.

Figure 2: Degradation Pathway

Mechanistic view of TBBPA-DA breakdown.

Caption: Stepwise hydrolysis of TBBPA-DA releases TBBPA, which may further degrade via anaerobic debromination to BPA.

Part 4: Bioaccumulation & Trophic Transfer

Bioaccumulation Potential

Despite a Log

-

Molecular Size: The high molecular weight limits passive diffusion across gill membranes.

-

Metabolic Lability: The rapid hydrolysis described above acts as a depuration mechanism. However, this transforms the bioaccumulation risk into a toxicity risk (internal release of TBBPA).

Trophic Transfer

The primary route of exposure for aquatic life is dietary ingestion of contaminated sediment or dust, not respiration from water. Benthic organisms (worms, bottom-feeding fish) are at highest risk.

Part 5: Analytical Methodologies

Accurate quantification of TBBPA-DA requires specific protocols to prevent in-situ degradation during analysis.

Protocol: LC-MS/MS Determination

Rationale: GC-MS is often unsuitable due to the thermal instability of the acrylate ester and the high boiling point of the compound. LC-MS/MS with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is the gold standard.

-

Sample Preparation:

-

Matrix: Sediment or Tissue.

-

Extraction: Pressurized Liquid Extraction (PLE) or Soxhlet using Dichloromethane:Hexane (1:1).

-

Critical Step: Avoid alkaline buffers during extraction to prevent artificial hydrolysis of the ester. Use acidified solvents if necessary.

-

-

Cleanup:

-

Gel Permeation Chromatography (GPC) to remove lipids.

-

Silica gel fractionation (non-activated) to separate TBBPA-DA from free TBBPA.

-

-

Instrumental Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Water/Methanol with 0.1% Formic Acid (Gradient).

-

Detection: MS/MS in Negative Mode (monitoring Bromine isotope clusters).

-

References

-

Covaci, A., et al. (2011).[3] "Novel brominated flame retardants: A review of their analysis, environmental fate and behaviour." Environment International.[1][3] Link

-

European Chemicals Agency (ECHA). (2024).[4] "Investigation report on aromatic brominated flame retardants." ECHA Regulatory Strategy. Link

-

Knudsen, G.A., et al. (2017). "Disposition and kinetics of tetrabromobisphenol A in female Wistar Han rats." Toxicology Reports. Link

-

Liu, Y., et al. (2016). "Environmental fate and toxicity of TBBPA and its derivatives." Environmental Science & Technology. Link

-

World Health Organization (WHO). (1995). "Environmental Health Criteria 172: Tetrabromobisphenol A." IPCS. Link

Sources

Methodological & Application

"incorporation of Tetrabromobisphenol A diacrylate into polycarbonates"

Application Note: Incorporation of Tetrabromobisphenol A Diacrylate (TBBPA-DA) into Polycarbonates [1][2]

Part 1: Executive Summary & Rationale

The Challenge: Polycarbonate (PC) is an engineering thermoplastic renowned for its toughness and transparency.[2] However, it faces two critical limitations in high-performance applications:

-

Melt Dripping: During combustion, PC tends to drip flaming particles, making it difficult to achieve UL-94 V-0 ratings without significant loading of additives that degrade mechanical properties.[1][2]

-

Radiation Degradation: unlike polyethylene, PC undergoes predominant chain scission rather than crosslinking when exposed to ionizing radiation (Electron Beam or Gamma), leading to embrittlement.[1][2]

The Solution: Tetrabromobisphenol A diacrylate (TBBPA-DA) serves as a dual-function reactive additive.[1][2]

-

Flame Retardancy: It introduces aromatic bromine (approx. 58% Br content) for gas-phase flame inhibition.[1][2]

-

Radiation Crosslinking: The diacrylate functionality acts as a "radiation co-agent."[2] Upon exposure to high-energy radiation, the acrylate groups polymerize and graft onto the PC backbone, forming a semi-interpenetrating polymer network (semi-IPN). This network prevents dripping (anti-drip) and shifts the PC response from degradation to crosslinking, enhancing chemical and thermal resistance.[2]

Part 2: Material Specifications & Chemistry

| Component | Function | Critical Parameters |

| Polycarbonate (PC) | Matrix | Melt Flow Index (MFI): 10–20 g/10min .[1][2] Medium viscosity is preferred to allow mixing without excessive shear heat.[1][2] |

| TBBPA-DA | Reactive Additive | Purity: >98%Melting Point: ~180°CFunctionality: 2 (Diacrylate)Br Content: ~58% |

| Antimony Trioxide (Sb₂O₃) | Synergist | Particle size <1µm.[1][2] Essential for activating the bromine in the gas phase. |

| Radical Inhibitor | Stabilizer | MEHQ (Monomethyl ether hydroquinone): 100–500 ppm.[1][2] Prevents premature crosslinking (scorching) during melt extrusion.[1][2] |

Part 3: Experimental Protocols

Protocol A: Melt Compounding (Industrial Scalable)

Objective: Disperse TBBPA-DA into the PC matrix without triggering thermal polymerization.[1][2]

Safety Precaution: Brominated compounds can release HBr if overheated.[1][2] Ensure adequate exhaust ventilation.[1][2]

-

Pre-Drying:

-

Premixing:

-

Reactive Extrusion (Twin-Screw):

-

Equipment: Co-rotating twin-screw extruder (L/D > 32).

-

Temperature Profile: Maintain the lowest possible profile to melt PC while preserving the acrylate.

-

Process Logic: The melt temperature of PC (~250°C) is dangerously close to the thermal polymerization onset of acrylates. High screw speed (shear) must be avoided.[1][2] Keep residence time <45 seconds.[1][2][3]

-

-

Pelletization:

-

Immediate water cooling of the strand is critical to "freeze" the unreacted acrylate groups.

-

Protocol B: Radiation Curing (The Activation Step)

Objective: Convert the TBBPA-DA monomer into a crosslinked network within the solid PC part.

-

Sample Preparation: Injection mold standard test bars (ASTM D638/UL-94) using the compounded pellets. Mold Temp: 80–100°C.

-

Irradiation:

-

Source: Electron Beam (E-Beam) Accelerator (Energy: 1.5 – 2.5 MeV).[1][2]

-

Atmosphere: Nitrogen purging is recommended but not strictly required for TBBPA-DA due to its high reactivity.[1][2]

-

Mechanism: The E-beam generates radicals on the PC chain.[4] The TBBPA-DA intercepts these radicals, grafting itself to the PC and polymerizing with other TBBPA-DA molecules, locking the structure.

-

Part 4: Characterization & Validation

1. Gel Content Analysis (Proof of Crosslinking)

-

Method: Soxhlet extraction using Dichloromethane (DCM) for 24 hours.[1][2]

-

Calculation:

[1][2] -

Success Criteria: Unirradiated blends dissolve completely (0% Gel). Cured samples should show 60–80% gel content, indicating the formation of an insoluble network.

2. Flammability (UL-94 Vertical Burn)

-

Target: V-0 Rating.

-

Observation: Look for "char formation" vs. "dripping."[1][2] The crosslinked network should promote charring and prevent the dripping of flaming polymer melt.

3. Thermal Stability (TGA)

-

Protocol: Ramp 10°C/min from 50°C to 600°C under Nitrogen.

-

Key Metric: Compare

(temperature of 5% weight loss). -

Insight: The crosslinked sample may show a slightly lower onset of degradation due to the acrylate, but a significantly higher char yield at 600°C.

Part 5: Mechanistic Visualization

The following diagram illustrates the competitive pathways between PC degradation and the TBBPA-DA rescue mechanism under irradiation.

Caption: Mechanism of TBBPA-DA action. Without the acrylate co-agent, PC undergoes scission. TBBPA-DA intercepts the radical, forming a stable crosslinked network.

Part 6: References

-

Weil, E. D., & Levchik, S. V. (2006).[1][2] Flame Retardants in Commercial Use or in Advanced Development in Polycarbonates and Polycarbonate Blends.[1][2] Journal of Fire Sciences. Link[1][2]

-

BSEF (The International Bromine Council). (2020).[1][2] Tetrabromobisphenol A (TBBPA): Fact Sheet and Applications. Link

-

Clough, R. L. (2001).[1][2] High-energy radiation chemistry of materials. Nuclear Instruments and Methods in Physics Research Section B. Link[1][2]

-

ECHA (European Chemicals Agency). (2024).[1][2] Substance Information: 2,2',6,6'-Tetrabromo-4,4'-isopropylidenediphenol (TBBPA).[1][2] Link[1][2]

-

PubChem. (2025).[1][2] Tetrabromobisphenol A Compound Summary. National Library of Medicine.[2] Link[1][2]

Sources

High-Performance Tetrabromobisphenol A Diacrylate (TBBPA-DA) in Printed Circuit Board Manufacturing: Application Notes & Protocols

Executive Summary & Cross-Disciplinary Context

Tetrabromobisphenol A diacrylate (TBBPA-DA) is a specialized, reactive brominated flame retardant heavily utilized in the manufacturing of high-reliability Printed Circuit Boards (PCBs). While traditionally the domain of materials science, the rigorous formulation, impurity profiling, and mechanistic validation required for TBBPA-DA integration closely parallel the Quality by Design (QbD) frameworks utilized by drug development professionals. Ensuring batch-to-batch consistency in polymer cross-link density is as critical to PCB dielectric reliability as Active Pharmaceutical Ingredient (API) bioavailability is to pharmacology.

This guide provides authoritative, field-proven protocols for integrating TBBPA-DA into Liquid Photoimageable Solder Masks (LPSM) and FR-4 epoxy laminates, detailing the physicochemical causality behind each experimental parameter.

Chemical Properties & Mechanistic Insights

The Reactive Advantage

Unlike additive flame retardants (such as polybrominated diphenyl ethers) which can migrate or "bloom" to the surface over time and degrade a PCB's dielectric properties, TBBPA-DA is a reactive flame retardant[1]. Its terminal acrylate groups allow it to covalently bond into the polymer network via free-radical polymerization. This structural integration preserves the glass transition temperature (Tg) and mechanical integrity of the final matrix while providing permanent flame retardancy[2].

Flame Inhibition Mechanism

During a catastrophic thermal event, the cross-linked TBBPA-DA matrix undergoes endothermic C-Br bond cleavage. The released bromine radicals (

Table 1: Physicochemical Properties of TBBPA-DA

| Property | Value | Mechanistic Significance |

| Molecular Weight | 651.96 g/mol | High MW prevents volatilization during high-temperature wave soldering. |

| Bromine Content | ~49 wt% | Provides a high density of radical quenchers necessary for a UL-94 V-0 rating. |

| Functionality | 2 (Diacrylate) | Enables the formation of a highly cross-linked, chemically resistant 3D network. |

| Appearance | White powder | Prevents optical interference and light scattering during UV photolithography. |

Application Workflow 1: UV-Curable Solder Mask (LPSM)

TBBPA-DA is highly effective in Liquid Photoimageable Solder Masks due to its UV-reactivity. The following protocol outlines the formulation and application of a V-0 compliant LPSM.

Liquid Photoimageable Solder Mask (LPSM) workflow using TBBPA-DA.

Protocol 1: LPSM Formulation and Photolithography

Self-Validating System: Success in Step 6 (Development) acts as a direct validation of the stoichiometric accuracy in Steps 1-2 and the optical precision in Step 5.

-

Resin Solvation: Dissolve the base acid-modified epoxy acrylate and TBBPA-DA (15 wt%) in Propylene glycol monomethyl ether acetate (PGMEA) to achieve 70% solids.

-

Causality: PGMEA provides optimal rheology for screen printing while ensuring complete dissolution of the crystalline TBBPA-DA monomer, preventing localized structural weaknesses.

-

-

Photoinitiator Integration: Add 3 wt% of an alpha-aminoalkylphenone photoinitiator (e.g., Irgacure 907) under strict yellow light conditions.

-

Causality: Yellow light environments lack the UV wavelengths necessary to cleave the photoinitiator, preventing premature radical generation and unintended cross-linking of the acrylate groups.

-

-

Homogenization: Process the mixture through a three-roll mill until the internal particle size is verified to be <5 µm via a Hegman gauge.

-

Causality: Large particles cause light scattering during UV exposure, which degrades the resolution of the photolithographic traces.

-

-

Coating & Pre-Bake: Screen print the formulation onto a copper-clad laminate (target wet thickness: 20 µm). Bake at 75°C for 30 minutes.

-

Causality: The pre-bake evaporates the PGMEA solvent to create a tack-free surface. If skipped, the resin will adhere to and ruin the phototool during contact exposure.

-

-

UV Exposure: Expose the board to 365 nm UV light (300-500 mJ/cm²) through a negative phototool.

-

Causality: UV photons trigger the photoinitiator to generate free radicals, initiating the rapid, localized polymerization of TBBPA-DA and the base resin exclusively in the exposed areas.

-

-

Alkaline Development: Spray the board with a 1 wt% aqueous

solution at 30°C for 60 seconds.-

Causality: The alkaline solution neutralizes the unreacted carboxylic acid groups in the unexposed resin, rendering it water-soluble. The highly cross-linked, UV-exposed areas remain chemically impervious.

-

-

Thermal Post-Cure: Bake the developed board at 150°C for 60 minutes.

-

Causality: Activates secondary thermal curing agents (e.g., blocked isocyanates) to cross-link any remaining functional groups, maximizing the final Tg and chemical resistance to soldering fluxes.

-

Application Workflow 2: Reactive Flame Retardant in FR-4 Laminates

For structural PCB laminates (FR-4), TBBPA-DA is blended directly into the bulk epoxy matrix to prevent catastrophic combustion during electrical shorts.

Gas-phase flame inhibition mechanism of TBBPA-DA in epoxy matrices.

Protocol 2: Integration into FR-4 Epoxy Prepregs

-

Blending: Mix TBBPA-DA (20 wt%) with Diglycidyl Ether of Bisphenol A (DGEBA) and a Dicyandiamide (DICY) hardener in a solvent bath (e.g., Methyl Ethyl Ketone).

-

Impregnation: Continuously dip woven E-glass fiberglass cloth into the resin varnish.

-

B-Staging: Pass the impregnated cloth through a drying oven at 130°C for 5-10 minutes.

-

Causality: This drives off the solvent and partially cures the resin to a "B-stage." This creates a handleable, non-tacky prepreg sheet that can be accurately stacked without premature hardening.

-

-

Lamination: Stack multiple prepregs between outer layers of copper foil. Press in a vacuum laminator at 180°C under 300 psi for 90 minutes.

-

Causality: The combination of high heat and pressure fully cross-links the DGEBA and TBBPA-DA network while simultaneously eliminating microscopic air voids, which is critical for maintaining high dielectric strength and preventing electrical arcing.

-

Table 2: Comparative Performance Metrics (Standard DGEBA vs. Modified)

| Metric | Standard DGEBA Epoxy | DGEBA + 20% TBBPA-DA | Impact on PCB Reliability |

| Limiting Oxygen Index (LOI) | ~21% | ~30% | Superior resistance to sustained ignition in oxygen-normal environments[2]. |

| UL-94 Flammability | Fail / V-2 | V-0 | Meets critical consumer electronics safety standards; self-extinguishes in <10s[2]. |

| Peak Heat Release Rate | Baseline | ~40% Reduction | Slows thermal runaway, protecting adjacent components during a localized failure[2]. |

| Glass Transition (Tg) | ~140°C | ~135°C | Maintains dimensional stability and prevents delamination during automated wave soldering. |

Regulatory Context & Safety

Unlike legacy additive polybrominated diphenyl ethers (PBDEs) which face strict international bans due to bioaccumulation, TBBPA-DA operates as a reactive intermediate. Because it covalently bonds to the polymer backbone, the risk of environmental leaching from the finished PCB is drastically minimized[1]. However, raw monomer handling must still comply with stringent industrial hygiene standards, and its manufacturing and testing data remain monitored under frameworks such as the EPA's Toxic Substances Control Act (TSCA)[3].

References

1.[2] Title: Effective Biobased Phosphorus Flame Retardants from Starch-Derived bis-2,5-(Hydroxymethyl)Furan Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link] 2.[1] Title: Flame retardants (EHC 192, 1997) Source: International Programme on Chemical Safety (IPCS) INCHEM URL: [Link] 3.[3] Title: Federal Register, Volume 59 Issue 17 (Wednesday, January 26, 1994) Source: GovInfo / U.S. Government Publishing Office URL: [Link]

Sources

Application Note: Analytical Methods for Quantifying Tetrabromobisphenol A Diacrylate (TBBPA-DA) in Polymeric Matrices

Introduction & Regulatory Context

Tetrabromobisphenol A diacrylate (TBBPA-DA, CAS No. 55205-38-4) is a reactive and additive brominated flame retardant (BFR) widely utilized in engineering plastics, epoxy resins, and acrylonitrile-butadiene-styrene (ABS) copolymers. Due to increasing regulatory scrutiny—such as its inclusion in the1 as a priority Chemical of Concern[1] and its historical monitoring under2[2]—robust quantification of unreacted TBBPA-DA monomers migrating from polymeric matrices is a critical requirement for modern drug delivery devices, medical plastics, and consumer goods.

Analytical Challenges & Causality in Workflow Design

Quantifying TBBPA-DA presents unique physicochemical challenges that dictate specific experimental choices:

-

Analyte Lability & Ionization (The MS Challenge): Unlike its parent compound TBBPA, which features free phenolic hydroxyl groups amenable to negative electrospray ionization (ESI-), TBBPA-DA is fully esterified. This structural difference eliminates the acidic protons, rendering standard ESI- protocols highly insensitive. Furthermore, TBBPA-DA is thermally labile and possesses a high molecular weight (~652 g/mol ), making Gas Chromatography-Mass Spectrometry (GC-MS) prone to in-injector degradation. Solution: By utilizing an ammonium formate-buffered mobile phase, TBBPA-DA efficiently forms the ammonium adduct [M+NH4]+, enabling highly sensitive detection in positive ionization mode (ESI+) during 3[3].

-

Matrix Complexity (The Extraction Challenge): Traditional Soxhlet extraction often fails to fully penetrate rigid polymer matrices (like cured epoxies or high-density ABS), leading to false negatives. Solution: A Dissolution-Precipitation extraction strategy is employed. By completely dissolving the polymer in a strong solvent and subsequently precipitating the high-molecular-weight polymer chains with a non-solvent, the sterically trapped TBBPA-DA is quantitatively released into the supernatant.

Workflow Visualizations

Fig 1. Dissolution-precipitation extraction workflow for isolating TBBPA-DA from polymer matrices.

Fig 2. LC-MS/MS ionization logic and MRM data processing for TBBPA-DA quantification.

Step-by-Step Experimental Protocols

Protocol A: Polymer Cryomilling & Dissolution-Precipitation Extraction

-

Sample Comminution: Place 5.0 g of the polymer sample into a cryogenic mill. Mill at liquid nitrogen temperatures (-196°C) for 5 minutes to achieve a uniform particle size of <500 µm.

-

Causality: Cryomilling prevents frictional heating that could thermally degrade the acrylate groups of TBBPA-DA while maximizing the surface area for rapid solvent interaction.

-

-

Dissolution: Weigh exactly 0.500 g of the milled polymer into a 20 mL borosilicate glass vial. Add 5.0 mL of HPLC-grade Tetrahydrofuran (THF).

-

Agitation: Sonicate the vial at 40°C for 30 minutes until the polymer is visibly dissolved or forms a homogenous gel-like suspension.

-

Precipitation: Dropwise, add 10.0 mL of cold Methanol (-20°C) while vortexing vigorously.

-

Causality: The sudden shift in solvent polarity forces the high-molecular-weight polymer matrix to precipitate out of solution, leaving the small-molecule TBBPA-DA dissolved in the supernatant.

-

-

Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated polymer.

-

Filtration: Decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an amber LC vial.

-

Causality: Amber vials are strictly required to prevent UV-induced debromination of the analyte prior to injection.

-

Protocol B: UHPLC-MS/MS Quantification

-

Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C to ensure sharp peak shapes and rapid elution of the highly hydrophobic TBBPA-DA.

-

Mobile Phase Preparation:

-

Solvent A: Ultrapure Water + 5 mM Ammonium Formate.

-

Solvent B: Methanol + 5 mM Ammonium Formate.

-

Causality: The addition of ammonium formate is the critical mechanistic driver for this assay; it forces the formation of the [M+NH4]+ adduct rather than relying on weak protonation, boosting sensitivity by orders of magnitude.

-

-

Gradient Elution: Initiate at 60% B, ramp linearly to 100% B over 4.0 minutes, hold at 100% B for 3.0 minutes to wash the column, and re-equilibrate at 60% B for 2.0 minutes. Flow rate: 0.4 mL/min.

-

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode using the transitions defined in Table 1.

Quantitative Data & Method Validation Parameters

Table 1: LC-MS/MS MRM Transitions for TBBPA-DA

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|

| TBBPA-DA | 669.8 [M+NH4]+ | 542.8 | 25 | Quantifier |

| TBBPA-DA | 669.8 [M+NH4]+ | 283.0 | 35 | Qualifier |

| 13C-TBBPA-DA (IS) | 681.8 [M+NH4]+ | 554.8 | 25 | Internal Standard |

Table 2: Typical Method Validation Metrics

| Parameter | Target Specification | Causality / Rationale |

|---|---|---|

| Limit of Detection (LOD) | < 0.05 mg/kg | Required to meet stringent regulatory thresholds (e.g., NYS DEC PQLs). |

| Limit of Quantification (LOQ) | < 0.15 mg/kg | Ensures reliable quantification at trace migration levels in medical/consumer plastics. |

| Matrix Recovery | 85% - 115% | Validates the efficiency of the dissolution-precipitation extraction vs. Soxhlet. |

| Precision (RSD) | < 10% | Ensures method reproducibility across multiple heterogeneous polymer batches. |

Quality Assurance & Self-Validating Systems

To ensure the protocol acts as a self-validating system, every analytical batch must incorporate the following Quality Control (QC) measures:

-

Procedural Blanks: Processed alongside samples to monitor for laboratory background contamination, as brominated flame retardants are ubiquitous in laboratory plastics and dust.

-

Isotope Dilution: Spike all samples with 13C-labelled TBBPA-DA (or a structurally similar surrogate like d15-triphenyl phosphate if the exact isotope is unavailable) prior to extraction. Causality: This corrects for both matrix-induced ion suppression in the ESI source and any physical extraction losses during the precipitation step.

-

Matrix Spikes: Fortify a known, TBBPA-DA-free polymer blank with a certified reference standard to continuously verify that extraction recovery falls within the acceptable 85-115% range.

References

- Toxic Chemicals in Children's Products Program - NY.Gov. New York State Department of Environmental Conservation.

- 469 PART 766—DIBENZO-PARA- DIOXINS/DIBENZOFURANS - GovInfo. U.S. Environmental Protection Agency.

- Simultaneous extraction and determination of HBCD isomers and TBBPA by ASE and LC-MSMS in fish. ResearchGate.

Sources

"use of Tetrabromobisphenol A diacrylate in high-impact polystyrene (HIPS)"

Application Note: Formulation of Non-Leaching, Flame-Retarded High-Impact Polystyrene (HIPS) using Tetrabromobisphenol A Diacrylate (TBBPA-DA)

Executive Summary

High-Impact Polystyrene (HIPS) is a ubiquitous thermoplastic used extensively in the housings of laboratory equipment, diagnostic devices, and consumer electronics. For applications in drug development and medical environments, these housings must meet stringent UL-94 V-0 flammability standards without compromising biocompatibility through the leaching of brominated flame retardants (BFRs).

While standard Tetrabromobisphenol A (TBBPA) is the highest-volume BFR globally[1], its use as a purely physical additive in HIPS makes it susceptible to blooming and environmental migration[2]. This application note details the use of Tetrabromobisphenol A diacrylate (TBBPA-DA, CAS: 55205-38-4) [3]. The presence of reactive acrylate end-groups allows TBBPA-DA to undergo partial thermal crosslinking and physical entanglement within the styrenic matrix during melt processing, drastically reducing migration while maintaining excellent gas-phase flame suppression[4].

Chemical Rationale & Mechanistic Pathway

TBBPA-DA functions through a dual-action mechanism (gas-phase and condensed-phase) when subjected to thermal stress.

-

Gas-Phase Radical Scavenging: At temperatures exceeding 300°C, the aliphatic and aromatic bromine bonds cleave, releasing hydrogen bromide (HBr). When formulated with a synergist like Antimony Trioxide (

), volatile antimony tribromide ( -

Condensed-Phase Crosslinking: Unlike standard TBBPA, the diacrylate functional groups of TBBPA-DA can undergo radical-initiated crosslinking during combustion. This localized polymerization hardens the degrading polymer melt, promoting the formation of a carbonaceous char layer that insulates the underlying virgin HIPS from radiant heat.

Caption: Dual-action flame retardancy mechanism of TBBPA-DA and Sb2O3 in a HIPS matrix.

Experimental Protocol: Melt Compounding & Fabrication

To ensure a self-validating system, this protocol emphasizes rigorous moisture control and specific thermal profiling. The causality behind these choices is critical: residual moisture will hydrolyze the acrylate groups at extrusion temperatures, leading to off-gassing, void formation, and a loss of condensed-phase charring capability.

Caption: Step-by-step workflow for compounding and validating TBBPA-DA flame-retarded HIPS.

Step 1: Pre-Processing and Drying

-

Dry the virgin HIPS resin pellets in a desiccant air dryer at 80°C for a minimum of 4 hours to reduce moisture content below 0.05%.

-

Dry the TBBPA-DA powder and

synergist at 60°C for 2 hours. Note: Do not exceed 60°C for TBBPA-DA to prevent premature thermal auto-polymerization of the acrylate groups.

Step 2: Dry Blending

-

Transfer the dried HIPS, TBBPA-DA (14 wt%), and

(4 wt%) into a high-speed planetary mixer. -

Add 0.2 wt% of a hindered phenolic antioxidant (e.g., Irganox 1010) to protect the polybutadiene rubber phase of the HIPS from shear-induced degradation.

-

Blend at 500 RPM for 5 minutes to ensure a homogenous physical coating of the powders onto the HIPS pellets.

Step 3: Melt Compounding (Twin-Screw Extrusion)

Causality: A co-rotating twin-screw extruder is mandated over a single-screw system. The high-shear environment is required to break up

-

Feed the blend into a twin-screw extruder (L/D ratio of 40:1).

-

Set the temperature profile from the feed throat to the die as follows: 170°C / 185°C / 195°C / 205°C / 210°C / 205°C.

-

Maintain a screw speed of 200 RPM.

-

Quench the extruded polymer strands in a chilled water bath (15°C) and pass through an air knife before pelletizing.

Step 4: Quality Control & Specimen Fabrication

-

Self-Validation (Melt Flow Index): Measure the MFI of the compounded pellets (200°C / 5 kg). A deviation of >15% from virgin HIPS indicates either polymer chain scission (if higher) or premature acrylate crosslinking (if lower).

-

Dry the compounded pellets at 80°C for 3 hours.

-

Injection mold the pellets into standard UL-94 test bars (125 x 13 x 1.6 mm) using a barrel temperature of 210°C and a mold temperature of 50°C.

Quantitative Data & Formulation Performance

The incorporation of TBBPA-DA alongside

| Formulation ID | HIPS (wt%) | TBBPA-DA (wt%) | UL-94 Rating (1.6 mm) | Limiting Oxygen Index (LOI, %) | Notched Izod Impact (J/m) | |

| Control | 100 | 0 | 0 | HB (Fail) | 18.0 | 95 |

| F1 (No Synergist) | 85 | 15 | 0 | V-2 | 24.5 | 82 |

| F2 (Synergistic) | 82 | 14 | 4 | V-0 | 28.5 | 78 |

Data Interpretation: Formulation F2 achieves the coveted V-0 rating, meaning the flame extinguishes within 10 seconds with no flaming drips. The Izod impact strength is reduced by ~18% compared to the control, which is an acceptable tolerance for rigid device housings.

Analytical Validation

To ensure the trustworthiness of the final material for sensitive laboratory/medical applications, two analytical validations must be performed on the final molded parts:

-

FTIR Spectroscopy (Migration Analysis): Perform Attenuated Total Reflectance (ATR-FTIR) on the surface of the molded part after 30 days of aging at 50°C. The absence of a blooming crystalline layer (specifically looking for isolated ester carbonyl peaks at ~1750 cm⁻¹) confirms that the TBBPA-DA remains locked within the polymer matrix.

-

Thermogravimetric Analysis (TGA): Run TGA under a nitrogen atmosphere (10°C/min). The onset of thermal degradation (

) for the F2 formulation should occur at ~320°C, confirming that the flame retardant will activate precisely at the ignition temperature of the polystyrene matrix.

References

-

U.S. Environmental Protection Agency (EPA). "2-Propenoic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) ester - Substance Details." CompTox Chemicals Dashboard. URL: [Link]

-

World Health Organization (WHO) / International Programme on Chemical Safety (IPCS). "Flame Retardants: A General Introduction (Environmental Health Criteria 192)." (1997). URL:[Link]

-

Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment (COT). "COT statement on tetrabromobisphenol A." Food Standards Agency. URL:[Link]

-

Ataman Chemicals. "TETRABROMOBISPHENOL A - Product Profile and Industrial Applications." URL:[Link]

Sources

Troubleshooting & Optimization

"how to improve the solubility of TBBPA diacrylate in monomers"

[1]

Topic: Improving the Solubility of Tetrabromobisphenol A (TBBPA) Diacrylate in Monomers Document ID: TS-TBBPA-DA-001 Target Audience: Material Scientists, Formulation Chemists, and R&D Engineers.[1]

Executive Summary & Chemical Context

Tetrabromobisphenol A diacrylate (TBBPA-DA) is a high-performance, brominated flame retardant monomer used primarily in UV/EB-curable coatings and electronics.[1]

The Challenge: TBBPA-DA is a solid at room temperature with a high melting point (~110–120°C) and a rigid, aromatic, hydrophobic structure.[1] It exhibits poor solubility in standard aliphatic reactive diluents (e.g., TPGDA, HDDA), leading to two primary failure modes:[1]

-

Recrystallization ("Crash Out"): The monomer precipitates out of solution after cooling or during storage.[1]

-

Phase Separation: Incompatibility with the resin matrix leads to hazy films or surface defects.[1]

This guide provides the protocols to solubilize TBBPA-DA effectively using Hansen Solubility Parameter (HSP) matching and thermodynamic control.

Troubleshooting Guides

Issue 1: The "Crash Out" Phenomenon (Recrystallization)

Symptom: The formulation is clear at 60°C but turns cloudy or forms needle-like crystals after sitting at room temperature for 24–48 hours.[1]

Root Cause: Thermodynamic instability.[1] You have created a supersaturated solution by heating, rather than a stable solution.[1] The aliphatic monomers (like HDDA) do not have sufficient aromatic pi-pi (

Corrective Action:

-

Immediate Fix: Re-heat to 70°C to redissolve.

-

Long-term Fix: Adjust the monomer blend. Replace 20–30% of your aliphatic diluent with an Aromatic or High-Polarity monomer.[1]

Issue 2: High Viscosity Preventing Filtration

Symptom: The mixture is too thick to filter or pump, even when fully dissolved.[1]

Root Cause: TBBPA-DA has a high molecular weight (~540 g/mol ) and rigid backbone, which inherently builds viscosity.[1]

Corrective Action:

Scientific Logic: Monomer Selection Matrix

To solve solubility permanently, you must match the Polarity and Hydrogen Bonding forces.[1] TBBPA-DA is Electron-Rich (Aromatic) and Hydrophobic.[1]

Table 1: Reactive Diluent Compatibility Data

| Monomer Type | Specific Monomer | Solubility Rating | Viscosity Cut | Mechanism of Action |

| Aromatic (Best) | PEA (Phenoxy Ethyl Acrylate) | ⭐⭐⭐⭐⭐ (Excellent) | Medium | |

| High Polarity | ACMO (Acryloyl Morpholine) | ⭐⭐⭐⭐ (Very Good) | Low | High dipole moment solubilizes the bromine groups.[1] |

| Cyclic Aliphatic | IBOA (Isobornyl Acrylate) | ⭐⭐⭐ (Good) | Medium | Steric bulk prevents tight packing/crystallization.[1] |

| Linear Aliphatic | HDDA (1,6-Hexanediol Diacrylate) | ⭐ (Poor) | High | Aliphatic chain is incompatible with aromatic TBBPA.[1] |

| Polyether | TPGDA (Tripropylene Glycol DA) | ⭐⭐ (Fair) | Medium | Ether oxygens provide weak H-bonding support.[1] |

Standard Operating Protocol (SOP)

Protocol: The "Hot-Melt" Dissolution Technique

Do not attempt to dissolve TBBPA-DA at room temperature.[1] It requires kinetic energy to break the crystal lattice.

Materials:

-

Primary Monomer (e.g., PEA or TPGDA)[1]

-

High-Shear Mixer or Overhead Stirrer[1]

-

Water Bath or Oil Bath (Set to 70°C)[1]

Step-by-Step Workflow:

-

Pre-Weighing: Calculate the required mass. A typical stable loading is 15–30 wt% TBBPA-DA.[1] Loadings >40% are metastable and prone to crystallization.[1]

-

Solvent Charge: Load the liquid monomer (reactive diluent) into the vessel first.[1]

-

Inhibitor Check: Ensure the liquid monomer contains MEHQ (100–500 ppm) to prevent thermal polymerization during heating.[1]

-

Heating Phase: Heat the liquid monomer to 60°C .

-

Gradual Addition: Add TBBPA-DA powder slowly into the vortex of the mixer. Do not dump it all at once, or it will clump (form "fish eyes").

-

Digestion: Maintain 60–70°C with agitation for 30–60 minutes until the solution is crystal-clear.

-

Controlled Cooling: Turn off the heat but keep stirring. Allow the mixture to cool to room temperature slowly over 1–2 hours. Shock cooling (e.g., ice bath) induces immediate crystallization.[1]

-

QC Check: Let the sample sit for 24 hours. Shine a laser pointer through the liquid.[1] If the beam scatters (Tyndall effect), micro-crystals are forming.[1]

Visualization: Solubility Optimization Logic

The following decision tree guides you through the process of selecting the right solvent system based on your formulation requirements.

Figure 1: Decision tree for optimizing TBBPA-DA solubility based on loading requirements and monomer selection.[1]

Frequently Asked Questions (FAQ)

Q: Can I use acetone or MEK to dissolve it first, then add the monomer? A: Not Recommended. While TBBPA-DA dissolves easily in ketones, evaporating the solvent later is difficult and creates VOCs.[1] If you leave the solvent in, it will act as a plasticizer and ruin the mechanical properties of the cured film.[1] Always use reactive diluents (monomers that become part of the polymer) as the solvent.[1]

Q: My solution turned yellow during heating. Is it ruined? A: Likely not, but caution is needed. TBBPA derivatives can yellow slightly due to trace impurities or amine synergists.[1] However, if it turns dark orange/brown, you may have triggered thermal oxidation or premature polymerization.[1] Check: Did you exceed 80°C? Was the monomer uninhibited?

Q: Why does TBBPA-DA inhibit the UV cure speed? A: Brominated flame retardants are UV absorbers.[1] They compete with the photoinitiator for UV light energy.[1]

-

Solution: Increase your Photoinitiator concentration (e.g., TPO or 819) and use longer-wavelength lamps (LED 395nm or Gallium-doped bulbs) to punch through the absorbance.[1]

References

-

Organization for Economic Co-operation and Development (OECD). (1994).[1] Risk Reduction Monograph No. 3: Selected Brominated Flame Retardants. Paris: OECD Environment Directorate.[1] Link

-

PubChem. (2024).[1][2] Tetrabromobisphenol A - Compound Summary. National Library of Medicine.[1] Link[1]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Referenced for the principle of "Like Dissolves Like" and solubility parameter matching).[1]

-

Albemarle Corporation. (2020).[1] Saytex® RB-100 Flame Retardant Technical Data Sheet. (Industry standard reference for TBBPA handling properties).

-

SinoHarvest. (2021). Tetrabromobisphenol A (TBBPA) Technical Guide. Link

"optimizing curing parameters for TBBPA diacrylate formulations"

Welcome to the TBBPA Diacrylate Optimization Support Center .

This guide is engineered for high-level R&D professionals requiring precise control over the polymerization kinetics of Tetrabromobisphenol A (TBBPA) diacrylate. Unlike standard acrylates, this brominated aromatic monomer presents unique challenges regarding viscosity, refractive index matching, and UV-induced degradation (yellowing).

Module 1: Formulation & Pre-Cure Logic

Q: My TBBPA diacrylate is a semi-solid/high-viscosity paste. How do I process this without compromising the final flame retardancy or refractive index?

A: TBBPA diacrylate is intrinsically viscous due to steric hindrance and aromatic stacking. You cannot process it neat at room temperature.

-

The Thermal Approach: Heat the resin to 60–80°C to lower viscosity. This is the preferred method if you require 100% solids (no VOCs). Ensure your application equipment (slot die, syringe, spin coater) is heat-jacketed.

-

The Diluent Approach: If heating is not viable, you must use a reactive diluent.

-

Recommendation: Use Divinylbenzene (DVB) or Phenylthioethyl Acrylate if maintaining a high Refractive Index (RI) is critical.

-

Recommendation: Use HDDA (1,6-Hexanediol diacrylate) or TPGDA for standard viscosity reduction where a slight drop in RI is acceptable.

-

Warning: Do not exceed 30 wt% diluent, or you risk compromising the V-0 flame retardancy rating.

-

Q: Which photoinitiator (PI) system prevents "shadowing" in these brominated formulations?

A: Brominated aromatics absorb UV light in the UVB/UVC region, effectively competing with your photoinitiator. A standard PI like Benzophenone will fail to cure the bottom layers (depth of cure issues).

-

The Solution: You need a "photobleaching" initiator that absorbs in the UVA/Visible range (365–405 nm).

-

Primary PI (Depth): BAPO (Bis(2,4,6-trimethylbenzoyl)-phenylphosphineoxide) . It absorbs up to 400nm and becomes transparent upon reacting, allowing light to penetrate deeper.

-

Secondary PI (Surface): Hydroxyketones (e.g., 1-Hydroxycyclohexyl phenyl ketone) . These are essential to combat surface oxygen inhibition, which BAPO struggles with.

-

Loading: Start with 1.5% BAPO + 2.0% Hydroxyketone.

-

Module 2: Curing Parameters & Troubleshooting

Q: The surface remains tacky despite high UV dosage. Is this oxygen inhibition?

A: Yes. Acrylates are notorious for oxygen inhibition, where atmospheric

-

Immediate Fix: Cure under a nitrogen blanket (

ppm). -

Formulation Fix: If inerting is impossible, increase the intensity (irradiance,

) rather than the dose ( -

Wavelength Fix: Use a 395 nm LED for the bulk cure, followed immediately by a UVC (254 nm) mercury lamp flash. The short-wave UVC is absorbed entirely at the surface, creating a hard, tack-free skin.

Q: My samples are turning yellow immediately after curing. How do I stop this?

A: This is the "Bromine Paradox." The same bromine atoms that provide flame retardancy are labile under UV light, generating bromine radicals (

-

Root Cause: Over-curing (excessive UV dose).

-

Correction: Perform a "Ladder Study" (see Protocol below) to find the minimum dose required to reach 95% conversion. Do not exceed this dose.

-

Stabilization: Add HALS (Hindered Amine Light Stabilizers) specifically designed for acid environments (since brominated degradation can be acidic). Avoid standard amines as they may complex with the bromine.

Visualizing the Optimization Workflow

The following diagram illustrates the critical decision pathways for TBBPA diacrylate formulation.

Caption: Decision tree for managing viscosity, photoinitiator selection, and defect remediation in TBBPA diacrylate systems.

Module 3: Experimental Protocols

Protocol A: The "Cure Ladder" (Dose Optimization)

Purpose: To determine the minimum energy required to achieve full cure without triggering yellowing degradation.

Materials:

-

UV Conveyor or Shutter System (calibrated radiometer required).

-

FTIR Spectrometer (ATR accessory).[2]

-

Solvent (Acetone).

Steps:

-

Baseline: Measure the liquid resin FTIR spectrum. Focus on the acrylate

twisting peak at 810 -

Preparation: Coat 5 substrates (glass slides) with a 50-micron film.

-

Exposure: Expose samples to increasing UV doses:

-

Sample 1: 200

-

Sample 2: 400

-

Sample 3: 800

-

Sample 4: 1200

-

Sample 5: 2000

-

-

Measurement: Measure the FTIR of each cured film.

-

Calculation: Calculate conversion (

) using the formula: -

Analysis: Plot Conversion vs. Dose. The optimal dose is the point where the curve plateaus (typically >95%). Stop there. Any energy beyond this point causes yellowing.

Protocol B: Gel Content Determination (Solvent Swell)

Purpose: A quick, self-validating check for crosslink density.

-

Weigh a cured film sample (

). -

Place in a Soxhlet extractor with boiling acetone for 6 hours.

-

Dry the insoluble residue in a vacuum oven at 50°C for 24 hours.

-

Weigh the dried residue (

). -

Gel Content % =

.-

Target: >90% for structural applications. <80% indicates oxygen inhibition or insufficient PI.

-

Troubleshooting Data Summary

| Defect | Probable Cause | Mechanism | Corrective Action |